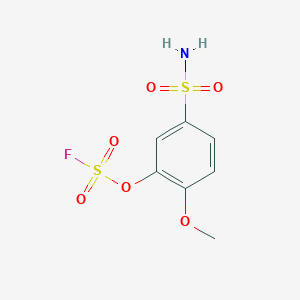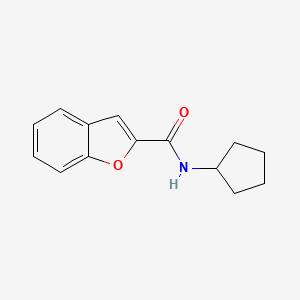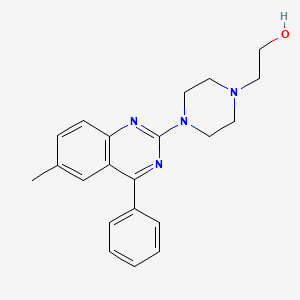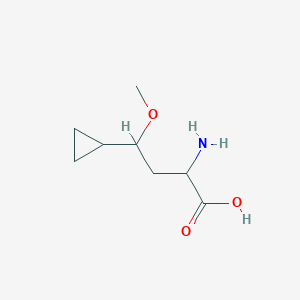![molecular formula C15H12ClF3N2OS B2440337 2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034417-50-8](/img/structure/B2440337.png)
2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Inhibitors of NF-kappaB and AP-1 Gene Expression
Studies on the compound's derivatives have revealed their role as inhibitors of NF-kappaB and AP-1 transcription factors, which are crucial in the regulation of immune response and cellular growth. By altering the pyrimidine portion of these compounds, researchers aim to improve oral bioavailability and cell-based activity, indicating potential therapeutic applications (Palanki et al., 2000).
Heterocyclic Chemistry and Polymorphism
The compound's structure has been utilized in heterocyclic chemistry to synthesize novel thieno[2,3-d:4,5-d′]dipyrimidines and to study concomitant polymorphism in pyridine-2,6-dicarboxamide derivatives. These studies contribute to the understanding of molecular structures and properties, potentially leading to the development of new materials with specific characteristics (Clark & Hitiris, 1984; Özdemir et al., 2012).
Synthesis of New Pyridothienopyrimidines
Research into the reactions of 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines has led to the synthesis of new pyridothienopyrimidines, showcasing the compound's versatility as a precursor for various heterocyclic systems. This highlights its role in the discovery and development of new pharmacologically active agents (Abdel-rahman et al., 2003).
Development of Aromatic Polyamides and Polyimides
The compound's framework has been explored in the synthesis of aromatic polyamides and polyimides, demonstrating its potential in the creation of new materials with desirable thermal and chemical properties. These materials find applications in various industries, including electronics and aerospace, due to their stability and performance characteristics (Yang & Lin, 1995; Shockravi et al., 2009).
Antimicrobial and Antipathogenic Activities
Investigations into the antimicrobial and antipathogenic activities of derivatives have shown promising results, suggesting potential applications in the development of new antibacterial and antifungal agents. The structure-activity relationship studies of these compounds contribute to the understanding of their mechanisms of action and the design of more effective treatments (Limban et al., 2011; Abdel-rahman et al., 2002).
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests . This suggests that they may affect biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines may influence these properties .
Result of Action
The use of trifluoromethylpyridines in the protection of crops from pests suggests that they may have effects at the molecular and cellular level that contribute to pest resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a stimulant and may be harmful to the eyes, skin, and respiratory tract . It should be used in well-ventilated areas and stored in cool, dry, ventilated places . These precautions suggest that the compound’s action, efficacy, and stability can be influenced by environmental conditions such as ventilation, temperature, and humidity.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c16-13-7-9-8-21(6-5-12(9)23-13)14(22)20-11-4-2-1-3-10(11)15(17,18)19/h1-4,7H,5-6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOVBRPDNABAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)

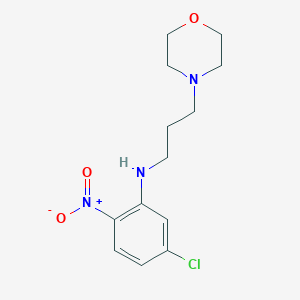
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)
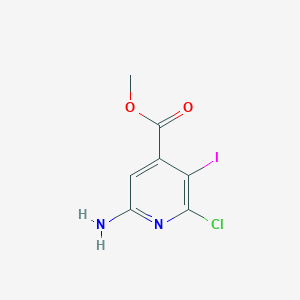
![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)
